molecular formula C18H14ClN5O2S B10809082 1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

Cat. No.: B10809082
M. Wt: 399.9 g/mol
InChI Key: XANBCYGYJYUIMZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core with a sulfonyl group and a tetrazole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : The tetrazole group can interact with receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Case Studies and Research Findings

StudyFindings
Ames Test Classified as Class A (strong positive) indicating mutagenic potential in bacterial strains .
Antibacterial Study Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Cancer Cell Line Testing Showed reduced viability in MCF-7 breast cancer cells, indicating potential as an anticancer agent .

Antimicrobial Activity

A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antibiotic agent.

Anticancer Properties

In vitro tests on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of approximately 25 µM. This positions the compound as a promising candidate for further anticancer drug development.

Anti-inflammatory Effects

Research demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, highlighting its potential therapeutic effects in inflammatory diseases.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly in the context of anticancer research:

  • Antitumor Activity : The compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in multiple tumor types. For instance, the National Cancer Institute (NCI) protocols were employed to assess its efficacy against a panel of cancer cell lines, revealing promising results in terms of growth inhibition .
  • Mechanism of Action : The proposed mechanism involves the disruption of cellular processes critical for tumor growth and survival. Preliminary investigations suggest that it may interfere with DNA synthesis or induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity:

  • Starting Materials : The synthesis often begins with commercially available chloroanilines and tetrazole derivatives.
  • Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the desired sulfonamide linkages.
  • Optimization : Reaction conditions such as temperature, time, and concentration are meticulously optimized to achieve maximum yield.

Potential Therapeutic Applications

The diverse structure of this compound opens avenues for various therapeutic applications:

  • Cancer Therapy : Given its demonstrated cytotoxicity against tumor cells, there is potential for development as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and to understand its pharmacokinetics and pharmacodynamics.
  • Anti-inflammatory Properties : Some derivatives of similar structures have shown anti-inflammatory activity, suggesting that this compound may also possess such properties that could be harnessed for treating inflammatory diseases .

Case Studies

Several case studies have documented the application of similar compounds in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials for their effectiveness against specific cancer types, showcasing the potential for this class of compounds.
  • Comparative Studies : Comparative analyses with existing anticancer drugs reveal that compounds like this compound may offer improved efficacy or reduced side effects compared to traditional therapies .

Properties

Molecular Formula

C18H14ClN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H14ClN5O2S/c1-11-13(19)8-5-9-14(11)23-16(25)10-15(17(23)26)27-18-20-21-22-24(18)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3

InChI Key

XANBCYGYJYUIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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